molecular formula C16H13NOS B15206191 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde

5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde

Cat. No.: B15206191
M. Wt: 267.3 g/mol
InChI Key: QDPPJBMNQKMKCZ-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at position 5 with a 4-(methylsulfanyl)phenyl group and at position 3 with a carbaldehyde moiety. The indole scaffold is well-known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation . The carbaldehyde group at position 3 provides a reactive site for further derivatization, such as condensation reactions to form Schiff bases or hydrazones.

Properties

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C16H13NOS/c1-19-14-5-2-11(3-6-14)12-4-7-16-15(8-12)13(10-18)9-17-16/h2-10,17H,1H3

InChI Key

QDPPJBMNQKMKCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O

Origin of Product

United States

Preparation Methods

Preparation of 4-(Methylsulfanyl)acetophenone Phenylhydrazone

The synthesis begins with the condensation of 4-(methylsulfanyl)acetophenone (1.5 mmol) and phenylhydrazine (1.5 mmol) in ethanol (60 mL) under acidic conditions (glacial acetic acid, 2–3 drops). The mixture is stirred at 60°C for 2 hours, yielding the corresponding phenylhydrazone derivative as a crystalline precipitate. Isolation involves pouring the reaction mixture into ice-cold water (50 mL), followed by filtration and washing with cold ethanol.

Critical Parameters :

  • Solvent System : Ethanol facilitates homogeneous mixing while minimizing side reactions.
  • Acid Catalyst : Glacial acetic acid promotes hydrazone formation without over-protonating the reaction medium.

Cyclization to 5-[4-(Methylsulfanyl)phenyl]-1H-indole

The phenylhydrazone intermediate undergoes cyclization in polyphosphoric acid (20 mL) under reflux (6 hours). The reaction proceeds via acid-catalyzed-sigmatropic rearrangement, forming the indole core. Post-reaction, the mixture is quenched in ice water, and the crude product is recrystallized from ethanol to yield 5-[4-(methylsulfanyl)phenyl]-1H-indole as pale yellow crystals (55–60% yield).

Mechanistic Insight :
Polyphosphoric acid acts as both a catalyst and dehydrating agent, driving the elimination of water and stabilizing carbocation intermediates during cyclization.

Vilsmeier-Haack Formylation

Reaction Conditions and Mechanism

The indole intermediate (3 g, 0.01 mol) is subjected to Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃, 5 mL) and N,N-dimethylformamide (DMF, 10 mL) at 0–5°C for 4 hours. The reaction mechanism involves the in situ generation of the Vilsmeier reagent (POCl₃·DMF complex), which electrophilically formylates the indole at the 3-position. The mixture is stirred at room temperature for an additional 2 hours before quenching in ice water.

Optimization Notes :

  • Temperature Control : Maintaining low temperatures during reagent addition minimizes side reactions (e.g., over-oxidation).
  • Stoichiometry : A 1:1.2 molar ratio of indole to POCl₃ ensures complete conversion.

Isolation and Purification

The precipitated aldehyde is filtered, washed with cold water, and recrystallized from ethanol/DMF (3:1 v/v) to afford 5-[4-(methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde as orange crystals (65% yield). Melting point analysis reveals a sharp transition at 223–225°C, consistent with high purity.

Spectroscopic Characterization

Infrared Spectroscopy Data

The IR spectrum of the final product exhibits characteristic absorptions at:

  • 1672 cm⁻¹ : C=O stretch of the aldehyde group.
  • 3275 cm⁻¹ : N-H stretch of the indole ring.
  • 680 cm⁻¹ : C-S vibration of the methylsulfanyl substituent.

Nuclear Magnetic Resonance Analysis

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 9.95 ppm (s, 1H): Aldehyde proton.
  • δ 7.22–7.85 ppm (m, 8H): Aromatic protons from indole and phenyl groups.
  • δ 2.45 ppm (s, 3H): Methylsulfanyl group.

¹³C NMR (75 MHz, DMSO-d₆) :

  • δ 192.1 ppm: Aldehyde carbon.
  • δ 153.8 ppm: Quaternary carbon adjacent to the sulfanyl group.
  • δ 16.2 ppm: Methyl carbon of the sulfanyl substituent.

Mass Spectrometry Findings

The high-resolution mass spectrum (HRMS) displays a molecular ion peak at m/z 313.08 [M+H]⁺, corresponding to the molecular formula C₁₆H₁₃NOS₂. Fragmentation patterns confirm the loss of the aldehyde group (−28 amu) and subsequent cleavage of the methylsulfanyl moiety.

Chemical Reactions Analysis

Condensation with Hydrazines

This compound reacts with hydrazines to form hydrazone derivatives, a reaction critical for synthesizing bioactive intermediates. For example:

  • Reaction with hydrazine hydrate : Produces N'-[1H-indol-3-ylmethylene]hydrazine derivatives, confirmed via IR (C=O stretch at 1672 cm⁻¹) and ¹H NMR (D₂O-exchangeable NH signals at δ 11.33–11.93 ppm) .

  • Reaction with 2-hydrazinyl-1,3-benzothiazole : Forms derivatives with molecular ion peaks at m/z 447 (C₂₂H₁₅BrN₄S) .

Table 1: Hydrazine Condensation Reactions

Hydrazine TypeProduct StructureKey Spectral DataReference
Hydrazine hydrateN'-[1H-Indol-3-ylmethylene]hydrazine¹H NMR: δ 8.33 (=CH), IR: 1672 cm⁻¹ (C=O)
Phenyl hydrazinePhenylhydrazone derivativeMS: m/z 300 (C₁₅H₁₀BrNO)

Formation of Schiff Bases

The aldehyde group undergoes facile condensation with primary amines to form Schiff bases, which are pivotal in medicinal chemistry:

  • Reaction with aromatic amines : Microwave-assisted synthesis yields Schiff bases (e.g., compound 7 ) with cytotoxic activity (IC₅₀ = 19.6 μM against KB-3-1 cells) .

  • Reaction with heterocyclic amines : Produces derivatives with enhanced antibacterial properties, validated via ¹H NMR and mass spectrometry .

Table 2: Schiff Base Synthesis

Amine TypeReaction ConditionsBiological Activity (IC₅₀)Reference
4-AminoantipyrineConventional, refluxModerate cytotoxicity
5-Amino-1H-pyrazoleMicrowave irradiationIC₅₀ = 19.6 μM

Knoevenagel Condensation

The aldehyde participates in Knoevenagel reactions with active methylene compounds (e.g., cyanoacetamide):

  • Reaction with cyanoacetamide : Forms 3-(1H-indol-3-yl)-2-cyanoprop-2-enamide, confirmed by IR (CN stretch at 2203 cm⁻¹) and ¹³C NMR (δ 157.73 for C=N) .

  • Reaction with ethyl cyanoacetate : Yields ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate, which cyclizes to 5-oxopyrazolidine-4-carbonitrile upon treatment with hydrazine hydrate .

Table 3: Knoevenagel Reaction Products

Active Methylene CompoundProductKey Spectral DataReference
Cyanoacetamide2-cyanoprop-2-enamideIR: 2203 cm⁻¹ (CN), 1688 cm⁻¹ (CO)
Ethyl cyanoacetateEthyl 2-cyanoprop-2-enoate¹H NMR: δ 8.22 (=CH), MS: m/z 485

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

  • With salicylaldehyde : Forms 2-imino-2H-chromene-3-carbohydrazide via Knoevenagel condensation followed by intramolecular cyclization (¹H NMR: δ 11.44–12.14 ppm for NH protons) .

  • With 5-methyl-2-phenylpyrazol-3-one : Produces 4-[1H-indol-3-ylmethylene]-1H-pyrazol-5(4H)one, characterized by IR (CO stretch at 1706 cm⁻¹) and ¹³C NMR (δ 160 for C=O) .

Table 4: Cyclization Products

Cyclization PartnerProductKey Spectral DataReference
Salicylaldehyde2-imino-2H-chromene derivative¹H NMR: δ 11.44–12.14 (NH)
5-Methyl-2-phenylpyrazol-3-onePyrazolone derivativeIR: 1706 cm⁻¹ (CO), MS: m/z 456

Nucleophilic Additions

The aldehyde group is susceptible to nucleophilic attack:

  • Reaction with anthranilamide : Forms quinazolinone derivatives under acidic conditions (e.g., p-TSA in acetonitrile), yielding products like 3a (33% yield) .

  • Grignard reagent addition : Although not explicitly reported for this compound, analogous indole-3-carboxaldehydes react with Grignard reagents to form secondary alcohols .

Mechanistic Insights

  • Schiff base formation : The aldehyde reacts with amines via nucleophilic attack, followed by dehydration to form imines .

  • Electron effects : The methylsulfanyl group donates electrons via resonance, activating the phenyl ring for electrophilic substitutions and stabilizing intermediates .

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The methylsulfanyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The carbaldehyde group in the target compound enables facile synthesis of derivatives, similar to 1H-Indole-4-carbaldehyde (CAS 5416-80-8), which is used in pharmaceuticals and agrochemicals .
  • Biological Activity: While specific data are unavailable, sulfur-containing indoles often exhibit enhanced bioactivity.
  • Thermodynamic Stability : The para-substituted sulfanyl group likely improves stability compared to ortho-substituted analogs, as seen in pyrazole derivatives () .

Biological Activity

5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Indole ring
  • Substituents : A methylsulfanyl group at the para position of a phenyl ring and an aldehyde functional group at the 3-position of the indole.

This unique configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Indole derivatives, including 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing indole structures exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde5.0Staphylococcus aureus
Other Indole Derivative (e.g., 3k)3.90MRSA
Indole Derivative (e.g., 5b)0.56–12.50Various Gram-positive and Gram-negative bacteria

The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 5.0 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity. Comparatively, other indole derivatives have shown varying degrees of effectiveness, with some exhibiting MIC values as low as 0.56 μg/mL against multiple bacterial strains .

Anticancer Activity

The anticancer potential of 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde has also been explored. Indoles are known for their ability to induce apoptosis in cancer cells through various mechanisms.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundIC50 (μg/mL)Cancer Cell Line
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde193.93A549 (Lung cancer)
Compound (e.g., 7f)371.36Positive Control

In studies involving lung cancer cell lines (A549), the compound exhibited an IC50 value of 193.93 μg/mL, which is significantly lower than the positive control value of 371.36 μg/mL, suggesting that it could be a promising candidate for further development in cancer therapeutics .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : The presence of the indole moiety is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.
  • Anticancer Mechanism : The compound may induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins, thereby promoting cell cycle arrest in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

  • Study on Staphylococcus aureus : A study reported that an indole derivative similar to 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde showed remarkable activity against MRSA strains, with MIC values indicating strong antibacterial potential .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound could effectively inhibit the growth of various cancer cell lines, suggesting its potential application in oncology .

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